molecular formula C7H6N2OS B024838 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 108831-66-9

6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B024838
M. Wt: 166.2 g/mol
InChI Key: IXBCLHWYSXPUJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one and its derivatives has been explored through various methods. Shi et al. (2018) reported a green approach for the synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones, emphasizing a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide, characterized by step economy and easy purification (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one has been established using various spectroscopic methods. R. et al. (2016) used FTIR, UV-Vis, and 1H-NMR spectroscopy to establish the structure of synthesized Thieno [2,3-d] pyrimidin-4-one (R. et al., 2016).

Chemical Reactions and Properties

Various chemical reactions involving 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one have been studied. For instance, the work by Wagner et al. (1993) involved hydrolyzing and cyclizing derivatives of Thieno[2,3-d]pyrimidines, yielding various compounds with potential biological activities (Wagner et al., 1993).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are critical for its application and handling. The crystal structure and conformational details of some derivatives have been examined, as demonstrated by Chen and Liu (2019), who provided insights into the molecular geometry and interactions of Thieno [2,3-d] pyrimidin-4(3H)-one derivatives (Chen & Liu, 2019).

Chemical Properties Analysis

Investigations into the chemical properties of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one focus on its reactivity, stability, and potential interactions with other compounds. For example, the study by Candia et al. (2017) characterized the acid-base properties and lipophilicity of new spirocyclic Thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which can inform about the chemical behavior of the compound in different environments (Candia et al., 2017).

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one derivatives have shown promise in the field of antimicrobial and anti-inflammatory research. Studies reveal these compounds exhibit selective activity against Gram-positive bacteria strains and demonstrate noteworthy antimicrobial and anti-inflammatory properties. This highlights their potential as therapeutic agents in combating infections and inflammatory conditions (Candia et al., 2017); (Tolba et al., 2018).

Antitumor Activity

The antitumor potential of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one derivatives has been extensively investigated, with several studies reporting potent anticancer activity against various human cancer cell lines. This suggests these compounds may serve as a foundation for developing new anticancer drugs (Hafez & El-Gazzar, 2017).

Synthetic Methodologies

Advancements in synthetic methodologies have enabled more efficient production of thieno[2,3-d]pyrimidin-4(3H)-ones, with recent reports detailing one-step, catalytic, and green approaches. These innovative methods reduce the number of steps and environmental impact, making the synthesis of these compounds more sustainable and accessible for further research (Shi et al., 2018).

Spectral and Biological Analysis

Thieno[2,3-d]pyrimidin-4-ones have been the subject of spectral and biological analysis to confirm their structure and evaluate their biological activities. These studies not only validate the chemical synthesis of these compounds but also provide a basis for their potential as antimicrobial agents against a variety of bacterial and fungal strains (., Kumar, Kumar, & Singh, 2016).

Safety And Hazards

The compound is classified as a warning under the GHS07 pictogram . It has hazard statements H302 and precautionary statements P280-P305+P351+P338 .

properties

IUPAC Name

6-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-4-2-5-6(10)8-3-9-7(5)11-4/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBCLHWYSXPUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352732
Record name 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one

CAS RN

108831-66-9
Record name 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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